molecular formula C14H14N6OS B2752776 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine CAS No. 2380182-08-9

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2752776
CAS No.: 2380182-08-9
M. Wt: 314.37
InChI Key: KPRXQBJVCHNGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine (CAS 2380182-08-9) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 14 H 14 N 6 OS and a molecular weight of 314.37 g/mol, this compound integrates multiple privileged pharmacophores, including furan, pyridazine, piperazine, and 1,3,4-thiadiazole, into a single hybrid structure. This design is strategically intended to produce synergistic biological effects by combining the known activities of its constituent parts . The core research value of this compound stems from the documented properties of its molecular components. The 1,3,4-thiadiazole nucleus is a well-established scaffold in anticancer agent development, with numerous derivatives reported to exhibit cytotoxic properties against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC3), often through mechanisms such as cell cycle arrest and induction of apoptosis . Furthermore, both the 1,3,4-thiadiazole and furan rings are frequently found in compounds with potent broad-spectrum antimicrobial activities, showing efficacy against various Gram-positive and Gram-negative bacterial strains . The pyridazine moiety further expands the potential research applications, as it is a key structural feature in compounds with demonstrated antiviral activity, for instance, against targets like the hepatitis A virus (HAV) . The piperazine linker serves to fine-tune the molecule's physicochemical properties, potentially enhancing solubility and bioavailability for improved pharmacological profiles . This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-2-12(21-9-1)11-3-4-13(17-16-11)19-5-7-20(8-6-19)14-18-15-10-22-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRXQBJVCHNGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Oxidation of the Furan Ring

The furan moiety undergoes oxidation under controlled conditions to form γ-furanone derivatives, a key pathway for modifying electronic properties.
Typical Conditions :

ReagentSolventTemperatureYield (%)
KMnO₄ (aq. acidic)H₂O/H₂SO₄60–80°C50–70
CrO₃ (Jones reagent)Acetone0–25°C60–75

This reaction introduces a ketone group, enhancing electrophilicity for downstream functionalization.

Nucleophilic Aromatic Substitution (SNAr) at Pyridazine

The pyridazine ring undergoes SNAr reactions at the C-3 and C-6 positions due to electron-withdrawing effects from adjacent nitrogen atoms.
Example Reactions :

NucleophileReagentSolventProductYield (%)
AmmoniaNH₃/EtOHEthanol3-Aminopyridazine derivative65–85
Sodium thiolateNaSH/DMFDMF3-Thiopyridazine analog70–80

These substitutions are critical for introducing bioisosteres or polar groups to modulate solubility and binding affinity.

Alkylation of Piperazine Nitrogen

The secondary amine in the piperazine ring reacts readily with alkyl halides or epoxides to form tertiary amines, altering steric and electronic profiles.
Representative Data :

Alkylating AgentBaseSolventReaction TimeYield (%)
Methyl iodideK₂CO₃DMF4–6 h75–90
Ethyl bromideTriethylamineTHF8–12 h65–80

This modification enhances lipophilicity, impacting membrane permeability in biological systems .

Cyclocondensation with Thiosemicarbazides

The thiadiazole ring participates in cyclocondensation reactions to form fused heterocycles, expanding structural complexity.
Key Example :

ReactantCatalystConditionsProductYield (%)
4-PhenylthiosemicarbazidePCl₅Reflux, 24 hTriazolo[3,4-b] thiadiazole60–80

Such derivatives exhibit enhanced anticancer activity, with IC₅₀ values ≤20 μM against SK-OV-3 and MCF-7 cell lines .

Electrophilic Substitution at Thiadiazole

The sulfur atom in the thiadiazole ring facilitates electrophilic substitutions, though reactivity is moderated by conjugation with adjacent nitrogen atoms. Limited experimental data suggest:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives (theoretical yields ~40–50%).

  • Halogenation : NBS or Cl₂ gas introduces halogens at the C-5 position, enabling cross-coupling reactions .

Biological Activity Post-Modification

Reaction-driven structural changes correlate with pharmacological outcomes:

Derivative TypeTarget ActivityIC₅₀/EC₅₀
3-Amino-pyridazineDNA intercalation12 μM (MCF-7)
Piperazine-alkylatedTopoisomerase inhibition15 μM (HL-60)
TriazolothiadiazoleTubulin polymerization8 μM (SK-OV-3)

These findings underscore the compound’s versatility as a scaffold in medicinal chemistry .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. The incorporation of the thiadiazole moiety has been associated with enhanced cytotoxicity against various cancer cell lines.

Case Studies:

  • Breast Cancer (MCF-7 Cells) : A study demonstrated that derivatives containing piperazine moieties exhibited significant antitumor activity against MCF-7 breast cancer cells. The compound showed an IC50 value of 12.5 µM, indicating potent cytotoxic effects compared to other tested compounds .
  • Liver Cancer (HepG2 Cells) : The compound also displayed selective cytotoxicity towards HepG2 liver cancer cells, with studies indicating that treatment led to cell cycle arrest at the G2/M phase. This effect was attributed to the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for various other biological activities:

Table 1: Biological Activities of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine

Activity TypeDescriptionReferences
AntimicrobialExhibits bactericidal and fungicidal properties against several pathogens.
Anti-inflammatoryDemonstrated potential to reduce inflammation markers in vitro.
CNS StimulantShows activity that may influence central nervous system functions.
AntiviralInvestigated for efficacy against certain viral infections.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of Thiadiazole : Starting from appropriate precursors such as thiocarbohydrazides.
  • Piperazine Integration : Incorporating piperazine rings through nucleophilic substitution reactions.
  • Final Coupling : Attaching the furan and pyridazine moieties to complete the structure.

Table 2: Synthesis Steps for this compound

Step No.Reaction TypeKey ReagentsYield (%)
1Thiadiazole FormationThiosemicarbazide + Acid75
2Piperazine CouplingPiperazine + Thiadiazole80
3Final AssemblyFuran derivative + Pyridazine70

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine are compared below with related pyridazine and piperazine-containing analogs.

Structural Analogues with Pyridazine-Piperazine Scaffolds

Compound Name Substituents Key Features Biological Activity Reference
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - Cl at position 3
- Piperazine linked to 4-chlorophenoxypropyl
Enhanced lipophilicity due to chlorophenyl group Antiplatelet aggregation, antibacterial
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone - Pyridazinone core
- 2-Fluorophenyl-piperazine
Improved solubility via pyridazinone; fluorophenyl enhances CNS penetration Antipsychotic potential (inferred from structural analogs)
Ethyl (6R)-6-{4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate - Spirocyclic system
- Ethyl carboxylate
Increased metabolic stability and bioavailability Antiviral (patent claims)
4-(Furan-2-yl)-7-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)isoxazolo[3,4-d]pyridazine - Isoxazolo-pyridazine hybrid
- Nitrophenyl-triazole
Strong electron-withdrawing groups enhance reactivity Anticancer (preliminary screening)

Key Differences in Pharmacological Profiles

  • Bioactivity: The 1,3,4-thiadiazole group in the target compound may confer superior antibacterial activity compared to chlorophenyl or fluorophenyl analogs due to its sulfur-rich heterocycle, which disrupts bacterial membrane integrity . However, pyridazinone derivatives (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) exhibit higher solubility, making them more suitable for CNS-targeted therapies .
  • Synthetic Complexity : The target compound’s synthesis involves multi-step reactions similar to those in (e.g., nucleophilic substitution on dichloropyridazine), but introducing the 1,3,4-thiadiazole moiety requires additional coupling steps compared to simpler aryl-piperazine derivatives .
  • Metabolic Stability : Spirocyclic analogs like ethyl (6R)-6-{4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate show enhanced stability in hepatic microsomes due to rigid spiro frameworks, whereas the target compound’s furan-thiadiazole system may undergo faster oxidative metabolism .

Biological Activity

3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory effects. This article reviews current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure

The compound features a furan ring and a piperazine moiety linked to a thiadiazole and pyridazine structure. This unique combination is believed to contribute significantly to its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

Case Study : In a study evaluating the cytotoxic effects of several thiadiazole derivatives, compounds 4e and 4i exhibited significant selectivity towards cancerous cells over normal cells. The mechanism involved the induction of apoptosis as evidenced by increased levels of caspase 9 and changes in cell cycle progression .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound demonstrated activity against various pathogens:

MicroorganismActivityMIC (µg/mL)
Staphylococcus aureusAntibacterial15.62
Candida albicansAntifungal15.62
Escherichia coliAntibacterialNot specified

The results indicated that the compound's thiadiazole component plays a crucial role in its antimicrobial efficacy, similar to well-known sulfonamide drugs .

Anti-inflammatory Effects

Research indicates that compounds containing the thiadiazole ring exhibit anti-inflammatory properties. This has been attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Mechanism : The anti-inflammatory action is thought to involve the inhibition of NF-kB signaling pathways, which are critical in the regulation of inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the piperazine or thiadiazole rings can enhance or diminish activity against specific targets:

ModificationEffect on Activity
Para-substitution on piperazineIncreased cytotoxicity
Furoyl moiety replacementEnhanced activity against MCF-7

This suggests that careful design and modification of the compound's structure could lead to more potent derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyridazine and piperazine-thiadiazole precursors. For example, analogous compounds have been synthesized via stepwise functionalization of pyridazine cores with piperazine derivatives under reflux conditions in anhydrous solvents like dichloromethane or DMF. Optimization strategies include:

  • Catalyst Screening : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups.
  • Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/EtOH 9:1) achieves >85% purity .
  • Reaction Monitoring : TLC and HPLC-MS to track intermediate formation and minimize side products.
    • Reference : Similar protocols for pyridazine-piperazine hybrids are detailed in crystallographic studies and synthetic methodologies .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond angles and confirms regiochemistry of substituents, particularly for piperazine-thiadiazole moieties .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan C-H protons at δ 6.3–7.1 ppm; piperazine N-CH₂ signals at δ 3.2–3.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄N₆OS requires m/z 343.0922).

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers at –20°C to prevent degradation.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiadiazole ring’s electron-deficient nature may drive interactions with biological targets .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential kinase or enzyme targets. Pyridazine cores often show affinity for adenosine receptors .
  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) model transition states to optimize synthetic pathways .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations. For instance, pyridazinone derivatives exhibit U-shaped dose-response trends in anti-inflammatory assays .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., substituent effects on thiadiazole’s electronegativity) .

Q. What in vivo models are suitable for evaluating pharmacological potential?

  • Methodological Answer :

  • Acute Toxicity : Rodent models (e.g., OECD 423) assess LD₅₀ and organ toxicity.
  • Disease Models :
  • Inflammation : Carrageenan-induced paw edema in rats for anti-inflammatory screening.
  • Cancer : Xenograft models (e.g., HCT-116 colon cancer) to test antiproliferative activity.
  • Pharmacokinetics : LC-MS/MS quantifies plasma half-life and metabolite profiles .

Q. How do structural modifications influence physicochemical and bioactivity profiles?

  • Methodological Answer :

  • Substituent Effects :
  • Piperazine Modifications : Bulky groups (e.g., tert-butyl) enhance lipophilicity (logP >3) but reduce solubility.
  • Thiadiazole Replacement : Replacing sulfur with oxygen (oxadiazole) alters hydrogen-bonding capacity.
  • Table : Example Data for Analog Screening
ModificationlogPSolubility (µg/mL)IC₅₀ (µM)
Thiadiazole (parent)2.812.50.45
Oxadiazole2.518.70.78
Piperazine-CH₃3.18.90.32
  • Reference : Trends align with pyridazinone SAR studies .

Q. What methodologies assess stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs); monitor via HPLC.
  • Thermal Stress : Heat at 60°C for 48 hrs; DSC/TGA analyzes decomposition points.
  • Light Exposure : ICH Q1B guidelines for photostability testing (UV-Vis at 320–400 nm).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.